molecular formula C18H17FN2O3 B11024523 Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone

Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone

Katalognummer: B11024523
Molekulargewicht: 328.3 g/mol
InChI-Schlüssel: MCOSLRRJMQQCLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone is a synthetic compound identified in scientific literature as a cannabinoid receptor agonist. Its primary research value lies in the study of the endocannabinoid system, a complex signaling network involved in regulating a wide range of physiological and cognitive processes. This compound is utilized in neuroscience and neuropharmacology research to probe the structure-activity relationships of synthetic ligands and to investigate the functional roles of cannabinoid receptors, particularly the CB1 receptor, in the central nervous system. Studies involving this compound contribute to a deeper understanding of receptor activation mechanisms, downstream signaling pathways, and the potential modulation of neurotransmitter release. Its application is critical for academic and investigative research aimed at elucidating the fundamental biology of cannabinoid receptors and their implications in various neurological states. Furthermore, due to its structural features, it serves as a relevant reference standard in forensic toxicology and analytical chemistry for the identification and quantification of novel psychoactive substances in public health and safety research. All research must be conducted in compliance with applicable laws and regulations.

Eigenschaften

Molekularformel

C18H17FN2O3

Molekulargewicht

328.3 g/mol

IUPAC-Name

1,3-benzodioxol-5-yl-[4-(4-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H17FN2O3/c19-14-2-4-15(5-3-14)20-7-9-21(10-8-20)18(22)13-1-6-16-17(11-13)24-12-23-16/h1-6,11H,7-10,12H2

InChI-Schlüssel

MCOSLRRJMQQCLE-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)OCO4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Route A: Amide/Carbonyl Coupling

Step 1: Synthesis of 4-(4-Fluorophenyl)piperazine
4-(4-Fluorophenyl)piperazine is prepared via nucleophilic aromatic substitution (NAS) between 1-fluoro-4-nitrobenzene and piperazine under catalytic hydrogenation.

Step 2: Preparation of Benzodioxol-5-yl Carbonyl Chloride
Benzodioxol-5-yl carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride:

Step 3: Coupling Reaction
The acyl chloride reacts with 4-(4-fluorophenyl)piperazine in the presence of a base (e.g., triethylamine) to form the target compound:

Key Conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature: 0–25°C.

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane).

Route B: Reductive Amination and Cyclization

Step 1: Formation of Piperazine-Ketone Intermediate
A ketone-bearing piperazine derivative is synthesized via reductive amination between 4-fluoroaniline and a diketone precursor:

Key Conditions :

  • Catalyst: Pd(PPh₃)₄ or CuI.

  • Ligand: Xantphos or BINAP.

  • Solvent: Toluene or DMF.

Optimization and Challenges

Catalytic Systems

  • Palladium Catalysts : Critical for cross-coupling steps but require strict anhydrous conditions.

  • Copper-Mediated Couplings : Cost-effective but suffer from lower yields (e.g., 45–55%).

Purification Techniques

  • Column Chromatography : Most reports use silica gel with ethyl acetate/hexane (1:3 to 1:1).

  • Recrystallization : Ethanol/water mixtures yield crystals with >98% purity.

Comparative Analysis of Methods

Parameter Route A Route B
Overall Yield70–85%50–70%
Reaction Time6–8 hours12–24 hours
CostModerateHigh (Pd catalysts)
ScalabilityHighModerate

Advantages of Route A : Higher yields, fewer side products.
Disadvantages of Route B : Requires specialized catalysts and inert conditions.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR (CDCl₃): δ 7.45–6.80 (m, aromatic H), 3.90–3.20 (m, piperazine CH₂).

  • HPLC : Purity >99% (C18 column, acetonitrile/water).

  • MS (ESI+) : m/z 328.3 [M+H]⁺.

Industrial-Scale Considerations

  • Green Chemistry : Replacement of DCM with 2-MeTHF reduces environmental impact.

  • Continuous Flow Systems : Improve throughput for Step 3 of Route A .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Piperazine Ring

The piperazine nitrogen atoms are potential nucleophiles. One nitrogen is bonded to the fluorophenyl group, while the other participates in the methanone linkage. The free secondary amine can undergo alkylation or acylation:

Reaction TypeConditionsExample ReagentsProductSource
Alkylation Reflux in acetonitrile with alkyl halides and K₂CO₃3-Chlorophenyl derivatives, K₂CO₃N-alkylated piperazine
Acylation Anhydrous conditions with acyl chloridesAcetyl chloride, triethylamineN-acylpiperazine

In a synthesis protocol for a related piperazine derivative, alkylation was achieved using a tosylate intermediate under reflux with potassium carbonate .

Reactivity of the Methanone Carbonyl Group

The ketone group can participate in nucleophilic acyl substitution, though its reactivity is reduced due to conjugation with the aromatic rings.

Reaction TypeConditionsExample ReagentsOutcomeSource
Reduction Catalytic hydrogenationH₂, Pd/CSecondary alcohol
Grignard Addition Anhydrous etherRMgX (R = alkyl/aryl)Tertiary alcohol

Reduction of the carbonyl group would yield a chiral alcohol, while Grignard reagents could add to the electrophilic carbon .

Electrophilic Aromatic Substitution (EAS) on the Fluorophenyl Ring

The fluorophenyl group is meta-directing due to the electron-withdrawing fluorine atom. Reactions require vigorous conditions:

Reaction TypeConditionsReagentsPositionSource
Nitration HNO₃, H₂SO₄, 50°CNitronium ionMeta
Sulfonation Fuming H₂SO₄, 100°CSO₃Meta

The fluorine substituent deactivates the ring, necessitating higher temperatures for EAS compared to non-halogenated arenes .

Hydrolysis of the Benzo dioxole Moiety

The methylenedioxy group can undergo acid-catalyzed cleavage to form a catechol derivative:

Reaction TypeConditionsReagentsProductSource
Acidic Hydrolysis HCl (conc.), refluxH₂OCatechol derivative

This reaction proceeds via protonation of the oxygen atoms, leading to ring opening and formation of two hydroxyl groups .

Cycloaddition and Heterocycle Formation

The compound’s structure allows participation in cycloaddition reactions, as demonstrated in analogous systems:

Reaction TypeConditionsReagentsProductSource
1,3-Dipolar Cycloaddition Reflux in ethanol, triethylamineHydrazonoyl chlorideTriazoline derivatives

Such reactions exploit the electron-deficient nature of the pyrrole or piperazine systems to form fused heterocycles .

Stability and Side Reactions

  • Thermal Decomposition : Prolonged heating above 200°C may degrade the methylenedioxy group .

  • Oxidation : The piperazine ring is susceptible to oxidation under strong oxidizing agents (e.g., KMnO₄), forming N-oxides .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound's molecular formula is C23H27N3O6SC_{23}H_{27}N_{3}O_{6}S, with a molecular weight of approximately 473.5 g/mol. The structure includes:

  • Benzo[1,3]dioxole : Enhances biological activity.
  • Piperazine Ring : Commonly found in pharmaceuticals for receptor interactions.
  • Fluorophenyl Group : May influence lipophilicity and receptor binding.

Anticancer Activity

Research indicates that derivatives of benzo[1,3]dioxole exhibit significant anticancer properties. The mechanisms through which these compounds exert their effects include:

  • Inhibition of EGFR Signaling : Targeting pathways involved in cell proliferation.
  • Induction of Apoptosis : Triggering programmed cell death through mitochondrial pathways.
  • Cell Cycle Modulation : Affecting the progression of the cell cycle.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Standard Drug IC50 (µM)
1,1'-(1,4-phenylene)bis(3-(benzo[1,3]dioxol-5-yl)thiourea)HepG22.387.46
HCT1161.548.29
MCF74.524.56

These findings suggest that benzo[1,3]dioxole derivatives may be more effective than standard chemotherapeutics like doxorubicin in certain contexts.

Antimicrobial Properties

Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone has shown promise in combating bacterial infections, indicating its potential as a candidate for antibiotic development. The mechanism likely involves interaction with cellular receptors or enzymes, leading to modulation of various biological pathways.

Analytical Chemistry Applications

The compound serves as a reference standard in analytical methods due to its well-characterized properties. Its structural integrity and stability make it suitable for use in various assays and experiments aimed at understanding similar compounds.

Case Studies and Research Findings

Several notable studies have explored the synthesis and evaluation of derivatives based on the benzo[1,3]dioxole structure:

  • Synthesis and Evaluation of Derivatives :
    • A study focused on modifying the piperazine ring to enhance receptor binding affinity towards serotonin receptors.
    • Results indicated that specific substitutions could significantly improve selectivity and efficacy.
  • Pharmacological Profile Assessment :
    • Investigations into morpholinosulfonyl substitutions revealed improved solubility and bioavailability.
    • Enhanced solubility is critical for therapeutic applications, particularly in drug formulation.

Wirkmechanismus

The mechanism of action of Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with several derivatives, differing in substituents on the piperazine ring, linker groups, or aromatic systems. Key analogues include:

Compound Name / ID Structural Differences Key Properties Reference
HT-3 () Benzo[d][1,3]dioxol-5-ylmethyl-piperazine linked to a thiophenone 45% synthetic yield; inhibits viral release by inducing BST2/Tetherin .
BD00780869 () Additional phenylacetyl group at the piperazine terminus 98% purity; available in milligram quantities for research .
JJKK-048 () Bis-benzo[1,3]dioxol-5-yl groups on piperidine Ultrapotent monoacylglycerol lipase inhibitor; in vivo analgesic activity .
4a () Morpholino substituent instead of 4-fluorophenyl Melting point 138–140°C; 77% yield; antibacterial potential .
Compound in Trifluoromethylphenyl-piperazine with ethanone linker Structural focus on trifluoromethyl group for enhanced receptor binding .
Compound in Thiophene-cyclopropane substituent on piperazine Increased lipophilicity; potential CNS activity .

Pharmacological and Physicochemical Properties

  • Solubility and Melting Points :
    • The main compound’s fluorophenyl group may improve solubility in polar solvents compared to lipophilic analogues like JJKK-048 .
    • Solid analogues (e.g., 4a, 4c, 4e in ) exhibit higher melting points (138–162°C), while oily derivatives (4b, 4d) suggest lower crystallinity .
  • Biological Activity: Antiviral: HT-3’s methylene linker may reduce conformational rigidity compared to the main compound’s carbonyl group, affecting viral inhibition . Analgesic: JJKK-048’s bis-benzo[1,3]dioxole groups enhance potency, whereas the main compound’s single fluorophenyl group may limit similar efficacy . Antibacterial: ’s derivatives with morpholino or hydroxy-piperidine groups show activity against bacterial strains, suggesting the main compound’s fluorophenyl group could be optimized for similar targets .

Target Selectivity

  • Piperazine-based compounds often target dopamine, serotonin, or glutamate receptors. The 4-fluorophenyl group in the main compound may confer selectivity for D2/D3 receptors, as seen in structurally related N-arylpiperazine derivatives () .
  • In contrast, sulfonamide-containing analogues () or trifluoromethyl-substituted compounds () may prioritize 5-HT or sigma receptors .

Biologische Aktivität

Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The compound has a molecular formula of C18H17FN2OC_{18}H_{17}FN_{2}O and features a complex structure with a benzo[1,3]dioxole moiety linked to a piperazine ring. Its structure can be represented as follows:

Benzo 1 3 dioxol 5 yl 4 4 fluoro phenyl piperazin 1 yl methanone\text{Benzo 1 3 dioxol 5 yl 4 4 fluoro phenyl piperazin 1 yl methanone}

Synthesis

The synthesis of this compound typically involves the reaction of benzo[1,3]dioxole derivatives with piperazine and other substituents under controlled conditions. For example, one method involves the use of acetonitrile as a solvent and potassium carbonate as a base to facilitate the reaction .

Antimicrobial Activity

Research indicates that derivatives of benzo[1,3]dioxole exhibit varying degrees of antimicrobial activity. A study highlighted that compounds containing similar structures showed significant inhibition against bacterial strains such as Escherichia coli and Bacillus subtilis . The presence of bulky hydrophobic groups in these compounds contributes to their effectiveness as antimicrobial agents.

Anticancer Properties

The anticancer potential of benzo[1,3]dioxole derivatives has been explored in several studies. For instance, certain analogs demonstrated cytotoxicity against various solid tumor cell lines. The mechanism appears to involve the modulation of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

A notable case study involved the testing of a related compound that induced apoptosis in cancer cells via caspase activation pathways . This suggests that benzo[1,3]dioxole derivatives may serve as promising candidates for cancer therapeutics.

Anti-inflammatory Effects

Benzo[1,3]dioxole derivatives have also been evaluated for their anti-inflammatory properties. In vitro assays indicated that these compounds could inhibit pro-inflammatory cytokine release in response to inflammatory stimuli . This activity is particularly relevant for conditions characterized by chronic inflammation.

Data Summary Table

Activity Effect Reference
AntimicrobialEffective against E. coli, B. subtilis
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits IL-6 and TNF-α release

Q & A

Q. What synthetic strategies are effective for preparing Benzo[1,3]dioxol-5-yl-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via coupling reactions between benzo[1,3]dioxole-5-carbonyl derivatives and 4-(4-fluorophenyl)piperazine intermediates. For example, analogous compounds were prepared using nucleophilic acyl substitution (e.g., activation with EDCI/HOBt) or Ullmann-type couplings . Post-synthesis, purity is validated via:
  • HPLC : Retention time and peak area analysis (e.g., 95% purity at 254 nm) .
  • Elemental Analysis : Comparison of calculated vs. observed C/H/N content (e.g., discrepancies ≤0.4% indicate acceptable purity) .
  • NMR : Confirmation of structural integrity via chemical shifts (e.g., benzodioxole protons at δ 6.7–7.1 ppm, piperazine signals at δ 2.5–3.5 ppm) .

Q. What safety protocols are critical when handling this compound in vitro?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (compound may cause irritation) .
  • Ventilation : Work in a fume hood to minimize inhalation risks .
  • Storage : Store in airtight containers at –20°C to prevent degradation .
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to optimize this compound’s biological activity?

  • Methodological Answer :
  • Substituent Variation : Modify the benzodioxole (e.g., introduce electron-withdrawing groups) or piperazine (e.g., replace 4-fluorophenyl with 4-CF₃ or 4-NO₂ groups) to assess impacts on target binding .
  • Enzymatic Assays : Test inhibitory activity against targets like monoacylglycerol lipase (MAGL) using fluorometric assays (e.g., JJKK-048 analogs showed IC₅₀ values <10 nM) .
  • Molecular Docking : Use software like AutoDock Vina to predict binding interactions with MAGL’s catalytic serine residue .

Q. How can contradictory elemental analysis data (e.g., C/H/N discrepancies) be resolved during characterization?

  • Methodological Answer :
  • Repeat Analysis : Ensure sample dryness and homogeneity to exclude moisture or solvent interference .
  • Orthogonal Techniques : Cross-validate with mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural validation, resolving ambiguities from NMR or elemental data .

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics and toxicity?

  • Methodological Answer :
  • Radiolabeling : Synthesize a carbon-11 ([¹¹C]) analog via [¹¹C]COCl₂ incorporation for PET imaging to track biodistribution .
  • Rodent Models : Administer doses (e.g., 1–10 mg/kg) to assess plasma half-life (LC-MS/MS quantification) and organ accumulation .
  • Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine clearance) in chronic dosing studies .

Data Analysis and Experimental Design

Q. How can stability studies under varying pH and temperature conditions be designed for this compound?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to:
  • Acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions at 37°C for 24 hours.
  • Thermal stress (60°C) and UV light (254 nm) .
  • Analytical Monitoring : Use RP-HPLC to quantify degradation products (e.g., hydrolysis of the piperazine ring or benzodioxole opening) .

Q. What strategies mitigate batch-to-batch variability in biological assay results?

  • Methodological Answer :
  • Standardized Synthesis : Optimize reaction conditions (e.g., solvent purity, inert atmosphere) to ensure >95% yield consistency .
  • QC Protocols : Implement strict HPLC and NMR criteria for each batch before assay use .
  • Positive Controls : Include reference compounds (e.g., known MAGL inhibitors) in every assay plate to normalize activity measurements .

Advanced Mechanistic Studies

Q. How can the compound’s metabolic pathways be profiled using in vitro systems?

  • Methodological Answer :
  • Liver Microsomes : Incubate with human or rat liver microsomes (1 mg/mL) and NADPH for 60 minutes. Quench with acetonitrile, then analyze metabolites via UPLC-QTOF-MS .
  • CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to identify metabolic liabilities .

Q. What computational methods predict off-target interactions to prioritize in vitro testing?

  • Methodological Answer :
  • PharmaDB Screening : Use databases like ChEMBL to identify structurally similar compounds with known off-targets (e.g., serotonin receptors due to piperazine moiety) .
  • Machine Learning : Train models on datasets of piperazine-containing drugs to predict binding to GPCRs or transporters .

Tables for Key Data

Table 1 : Representative Synthetic Yields and Analytical Data for Analogous Compounds

Compound DerivativeYield (%)Purity (HPLC)Elemental Analysis (C/H/N)Reference
Piperazine-benzodioxole analog7895% (254 nm)Calc: 71.67/5.35/12.38
Obs: 72.04/5.51/12.60
4-CF₃-phenyl variant5097% (254 nm)Calc: 65.12/4.21/10.89
Obs: 64.98/4.35/10.72

Table 2 : In Vitro Activity of Related Compounds Against MAGL

CompoundIC₅₀ (nM)Selectivity (vs. FAAH)Reference
JJKK-048 (analog)2.1>100-fold
4-NO₂-phenyl analog8.750-fold

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.